7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
Brand Name: Vulcanchem
CAS No.: 1245808-46-1
VCID: VC0037280
InChI: InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
SMILES: C1C2=C(C=C(C=C2)Br)NC(=O)O1
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.045

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

CAS No.: 1245808-46-1

Cat. No.: VC0037280

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.045

* For research use only. Not for human or veterinary use.

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one - 1245808-46-1

Specification

CAS No. 1245808-46-1
Molecular Formula C8H6BrNO2
Molecular Weight 228.045
IUPAC Name 7-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
Standard InChI Key RMTHEGCZJQQBPX-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)Br)NC(=O)O1

Introduction

Chemical Identity and Properties

Basic Information

The following table summarizes the key identifying information for 7-bromo-1H-benzo[d] oxazin-2(4H)-one:

ParameterValue
Chemical Name7-bromo-1H-benzo[d] oxazin-2(4H)-one
CAS Registry Number1245808-46-1
Molecular FormulaC₈H₆BrNO₂
Molecular Weight228.04 g/mol
InChIInChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
InChIKeyRMTHEGCZJQQBPX-UHFFFAOYSA-N
SMILES NotationBrc1cc2NC(=O)OCc2cc1

Physical Properties

The physical characteristics of 7-bromo-1H-benzo[d] oxazin-2(4H)-one are fundamental to understanding its behavior in various chemical environments:

PropertyValue
Physical StateSolid (at standard conditions)
Density1.676 g/cm³
Storage ConditionsRoom temperature
Purity (Commercial)≥95%

Structural Features and Chemical Reactivity

7-bromo-1H-benzo[d] oxazin-2(4H)-one contains several key structural features that determine its chemical behavior. The compound consists of a benzene ring fused to an oxazinone heterocycle, with a bromine atom at the 7-position of the benzene ring. The oxazinone ring contains a carbonyl group at the 2-position and a nitrogen atom that forms part of the amide functional group.

The presence of the bromine atom at the 7-position is particularly significant as it serves as a potential site for various chemical transformations. Bromine substituents in aromatic systems are known to participate in coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions, making this compound a versatile starting material for further synthetic elaborations .

Synthesis Methods

Palladium-Catalyzed Approaches

A more modern approach involves palladium-catalyzed carbonylative coupling followed by cyclization. As described in the literature, this method typically employs ortho-halophenols as starting materials:

"A mild and convenient one-step preparation of 4H-1,3-benzoxazin-4-ones by a domino carbonylation–cyclization process is developed. Readily available ortho-iodophenols are subjected to palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous, intramolecular cyclization to afford 4H-1,3-benzoxazin-4-ones in moderate to excellent yields."

This methodology could potentially be modified to synthesize 7-bromo-1H-benzo[d] oxazin-2(4H)-one by using an appropriately brominated ortho-halophenol as the starting material.

Applications and Research Significance

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. The bromine substituent provides a reactive site for various transformations, including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Metal-halogen exchange reactions

  • Nucleophilic aromatic substitution reactions

These transformations enable the creation of more complex molecular architectures with potential applications in medicinal chemistry and materials science .

SupplierProduct CodeQuantityPrice (€/USD)PurityReference
CymitQuimicaIN-DA005KGY250 mg€30.0095%
CymitQuimicaIN-DA005KGY1 g€44.0095%
CymitQuimicaIN-DA005KGY5 g€99.0095%
CymitQuimicaIN-DA005KGY10 g€124.0095%
CymitQuimicaIN-DA005KGY25 g€190.0095%
AlchimicaR00A5RI,100mg100 mg€296.21Not specified
AlchimicaR00A5RI,250mg250 mg€448.02Not specified

The significant variation in pricing reflects differences in purity, packaging, and potentially the synthetic methods employed by different manufacturers.

Comparison with Related Compounds

Structural Comparisons

Several compounds related to 7-bromo-1H-benzo[d] oxazin-2(4H)-one appear in the chemical literature. Understanding the structural differences is crucial for discerning structure-activity relationships:

CompoundMolecular FormulaKey Structural DifferencesCAS Number
7-bromo-1H-benzo[d] oxazin-2(4H)-oneC₈H₆BrNO₂Reference compound1245808-46-1
7-bromo-4,4-dimethyl-1H-benzo[d] oxazin-2(4H)-oneC₁₀H₁₀BrNO₂Contains two additional methyl groups at the 4-position1245643-21-3
7-Bromo-2H-benzo[b] oxazin-3(4H)-oneC₈H₆BrNO₂Different position of nitrogen and oxygen in the heterocyclic ring321436-06-0
6-Bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one (Brofoxine)C₁₀H₁₀BrNO₂Bromine at 6-position, two methyl groups at 4-position21440-97-1
7-Bromo-1H-benzo[d] oxazine-2,4-dioneC₈H₄BrNO₃Contains an additional carbonyl group76561-16-5

The variations in structure, particularly the position of the bromine atom and the presence of additional functional groups, can significantly affect the chemical reactivity and biological activities of these compounds.

Hazard TypeDetailsReference
Signal WordWarning
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Storage RecommendationsSealed at room temperature

Proper safety measures should be implemented when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures.

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